molecular formula C12H14O2 B14904467 6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one

6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14904467
M. Wt: 190.24 g/mol
InChI Key: VTAAXFNRGKEUOE-UHFFFAOYSA-N
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Description

6-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features a methoxy group at the 6th position and a methyl group at the 8th position, along with a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a methoxy-substituted naphthalene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:

    Temperature: 0-5°C initially, then room temperature

    Solvent: Dichloromethane or chloroform

    Catalyst: Aluminum chloride

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether

    Substitution: Sodium methoxide in methanol for nucleophilic substitution

Major Products Formed

    Oxidation: 6-Methoxy-8-methyl-3,4-dihydronaphthalen-1-carboxylic acid

    Reduction: 6-Methoxy-8-methyl-3,4-dihydronaphthalen-1-ol

    Substitution: Various substituted naphthalenones depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-naphthaldehyde
  • 8-Methyl-1-naphthol
  • 3,4-Dihydronaphthalen-1(2H)-one

Comparison

Compared to similar compounds, 6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific positions of its substituents, which can significantly affect its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its lipophilicity and potentially its ability to cross biological membranes.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O2/c1-8-6-10(14-2)7-9-4-3-5-11(13)12(8)9/h6-7H,3-5H2,1-2H3

InChI Key

VTAAXFNRGKEUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)CCC2)OC

Origin of Product

United States

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